molecular formula C20H22Cl2N2O4S B4314473 N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide

N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide

Cat. No.: B4314473
M. Wt: 457.4 g/mol
InChI Key: ALCMWACKLAUVKO-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a butoxyphenyl group, dichlorobenzamide, and a cyclopropylamino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Butoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-butoxyphenyl intermediate. This can be achieved through the reaction of 2-bromophenol with butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Dichloro Group: The next step involves the introduction of the dichloro groups at the 2 and 4 positions of the benzene ring. This can be accomplished through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Cyclopropylamino Sulfonyl Group: The cyclopropylamino sulfonyl group is introduced through a sulfonamide formation reaction. This involves the reaction of the dichloro intermediate with cyclopropylamine and a sulfonyl chloride reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions where the chlorine atoms are located.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can introduce nitro groups onto the aromatic ring, while nucleophilic substitution can replace chlorine atoms with other functional groups.

Scientific Research Applications

N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the inhibition of bacterial growth and proliferation. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(((5-chloro-2-pyridinyl)amino)sulfonyl)phenyl)-4-(2-oxo-1(2H)-pyridinyl)benzamide: This compound shares a similar sulfonamide structure but with different substituents on the aromatic ring.

    N-(2-butoxyphenyl)-2,4-dichloro-5-[(methylamino)sulfonyl]benzamide: This compound has a methylamino group instead of a cyclopropylamino group.

Uniqueness

N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylamino sulfonyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

N-(2-butoxyphenyl)-2,4-dichloro-5-(cyclopropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c1-2-3-10-28-18-7-5-4-6-17(18)23-20(25)14-11-19(16(22)12-15(14)21)29(26,27)24-13-8-9-13/h4-7,11-13,24H,2-3,8-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCMWACKLAUVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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